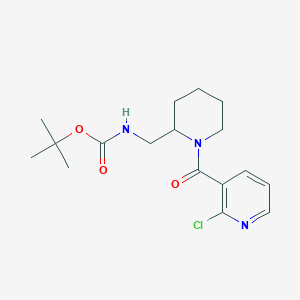

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate

Description

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate (CAS: 1353980-08-1) is a carbamate-protected piperidine derivative featuring a 2-chloronicotinoyl substituent. Its molecular formula is C₁₇H₂₄ClN₃O₃, with a molecular weight of 353.84 g/mol . The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to hydrolysis and oxidation. Its synthesis involves multi-step protocols, often starting from functionalized pyridine or pyrimidine precursors, as seen in analogous patent routes (e.g., coupling of chloronicotinic acid derivatives with piperidine intermediates) .

Key structural features include:

- A piperidin-2-yl core substituted at the 1-position with a 2-chloronicotinoyl group.

- A tert-butoxycarbonyl (Boc) protecting group on the methylene-linked carbamate.

- A chlorine atom at the 2-position of the nicotinoyl ring, which enhances electrophilicity and influences binding interactions .

Properties

IUPAC Name |

tert-butyl N-[[1-(2-chloropyridine-3-carbonyl)piperidin-2-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O3/c1-17(2,3)24-16(23)20-11-12-7-4-5-10-21(12)15(22)13-8-6-9-19-14(13)18/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFVLEKXCFNUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCCN1C(=O)C2=C(N=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601112856 | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353980-08-1 | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353980-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[(2-chloro-3-pyridinyl)carbonyl]-2-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601112856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This may involve the cyclization of appropriate amines or other nitrogen-containing compounds.

Introduction of the 2-Chloronicotinoyl Group: The piperidine intermediate is then reacted with 2-chloronicotinoyl chloride under basic conditions to introduce the 2-chloronicotinoyl group.

Attachment of the tert-Butyl Carbamate Group: Finally, the compound is treated with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the nicotinoyl group.

Reduction: Reduction reactions can target the carbonyl groups or the chloronicotinoyl moiety.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloronicotinoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chloronicotinoyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 353.84 g/mol. It features a tert-butyl group, a piperidine ring, and a chloronicotinoyl moiety in its structure.

Potential Applications

- Medicinal Chemistry This compound is noted for its potential applications in the development of therapeutic agents.

- Interaction studies Interaction studies involving this compound could focus on protein-ligand binding, enzyme inhibition, and receptor modulation.

Synthesis

While the search results do not detail specific synthetic pathways, they mention that the synthesis of this compound can be achieved through several methods.

Structural Similarities and Differences

Several compounds share structural or functional similarities with this compound:

- Tert-butyl (piperidin-4-ylmethyl)carbamate: This compound has a simpler structure, lacking the chloronicotinoyl group. Its molecular formula is .

- Tert-butyl ((1-(2-chloropyridin-3-carbonyl)piperidin-3-yl)methyl)carbamate: This compound is similar but has a different piperidine position. Its molecular formula is .

- N-(tert-butoxycarbonyl)-piperidine: This compound does not contain chlorinated aromatic systems. Its molecular formula is .

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The 2-chloronicotinoyl group can interact with nicotinic receptors or other proteins, modulating their activity. The piperidine ring and tert-butyl carbamate group may also contribute to the compound’s overall biological activity by affecting its binding affinity and stability.

Comparison with Similar Compounds

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate

- Molecular Formula : C₁₇H₂₄ClN₃O₃ (same as the target compound).

- Structural Difference : The carbamate group is attached to the piperidin-4-yl position instead of piperidin-2-yl.

- This compound is listed as discontinued in commercial catalogs, suggesting stability or synthesis challenges .

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-2-yl)methyl)carbamate (CAS: 1353989-78-2)

- Molecular Formula : C₁₇H₂₈N₄O₃.

- Key Differences: Replaces the 2-chloronicotinoyl group with a 6-ethoxypyrimidin-4-yl moiety. The ethoxy group enhances electron-donating properties, reducing electrophilicity compared to the chlorine-substituted analog.

- Applications : Likely used in kinase inhibitor research due to pyrimidine’s prevalence in medicinal chemistry .

Pyridine/Pyrimidine Derivatives with Boc-Protected Amines

tert-Butyl (4-methylpyridin-2-yl)carbamate

tert-Butyl (((1S,4S)-1-(2-chloro-6-formyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-methoxycyclohexyl)methyl)carbamate

- Molecular Formula : C₂₀H₂₆ClN₅O₄.

- Key Features :

- Incorporates a pyrrolo[2,3-d]pyrimidine core, a privileged structure in anticancer agents.

- A formyl group at the 6-position enables further functionalization (e.g., Schiff base formation).

- Synthesis : Requires palladium-catalyzed coupling and protective group strategies, reflecting higher complexity than the target compound .

Research and Industrial Relevance

- Target Compound: Valued for its chloronicotinoyl-piperidine hybrid structure, which is optimal for mimicking ATP-binding sites in kinase assays .

- Competitors : Compounds like tert-Butyl (4-methylpyridin-2-yl)carbamate prioritize synthetic simplicity, while pyrrolopyrimidine derivatives emphasize biological activity .

- Safety Profile: The target compound’s hazards (H302, H315, H319) necessitate stricter handling protocols compared to non-chlorinated analogs .

Biological Activity

tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H24ClN3O3

- Molecular Weight : 353.84 g/mol

- CAS Number : 1353980-08-1

- Storage Conditions : Recommended to be kept in an inert atmosphere at temperatures between 2°C and 8°C .

The biological activity of this compound can be attributed to its structural components, particularly the piperidine ring and the chloronicotinoyl moiety. These structures are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.

Potential Biological Targets:

- Kinase Inhibition : Compounds with similar structural features have been reported to inhibit kinases, which play crucial roles in cell signaling and regulation .

- Cytotoxicity : Preliminary studies suggest that derivatives of compounds containing chloronicotinoyl groups exhibit cytotoxic properties against certain cancer cell lines .

- Immunomodulatory Effects : Some studies indicate that related compounds may have immunosuppressive effects, which could be beneficial in treating autoimmune diseases .

Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of this compound.

Table 1: Summary of Biological Activities

Case Study 1: Cytotoxic Activity

A study evaluated the cytotoxic effects of various carbamate derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

Case Study 2: Kinase Inhibition

Research involving fluorescence polarization assays demonstrated that compounds similar to this compound effectively inhibited key kinases involved in tumor growth. The IC50 values were found to be in the low-nanomolar range, indicating strong inhibitory potential .

Q & A

Q. What are the standard laboratory-scale synthesis protocols for tert-Butyl ((1-(2-chloronicotinoyl)piperidin-2-yl)methyl)carbamate?

The synthesis typically involves multi-step reactions under controlled conditions. For example, the tert-butyl carbamate group is introduced via reaction of an amine precursor (e.g., piperidin-2-ylmethylamine) with tert-butyl chloroformate in the presence of a base like triethylamine, often at low temperatures (0–5°C) to minimize side reactions . Subsequent coupling with 2-chloronicotinoyl chloride requires anhydrous conditions and inert atmospheres (e.g., nitrogen) to preserve reactive intermediates . Purification methods include column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming structural integrity. Key signals include the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and the carbamate carbonyl (δ ~155 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ ion) and purity .

- FT-IR : Peaks at ~1700 cm (carbamate C=O) and ~1250 cm (C-O-C) confirm functional groups .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. What strategies optimize reaction yields during the synthesis of this compound?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for coupling reactions) can enhance efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while additives like DMAP accelerate carbamate formation .

- Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions .

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with biological targets (e.g., enzymes), identifying potential binding sites via the chloronicotinoyl moiety’s electrophilic properties .

- DFT Calculations : Predict reaction pathways (e.g., hydrolysis of the carbamate group) by analyzing electron density and transition states .

Q. How should researchers resolve contradictions in spectral data or bioactivity results?

- Cross-Validation : Compare NMR/HPLC data with literature or authenticated standards .

- Dose-Response Studies : Replicate bioassays (e.g., enzyme inhibition) at varying concentrations to rule out assay-specific artifacts .

- Isotopic Labeling : Use C-labeled intermediates to trace reaction pathways and confirm structural assignments .

Q. What are the key challenges in studying the compound’s hydrolysis under physiological conditions?

Hydrolysis of the carbamate group generates 2-chloronicotinic acid and piperidine derivatives, which can complicate bioactivity studies. Strategies include:

- pH Profiling : Monitor stability via HPLC in buffers (pH 4–8) to identify degradation thresholds .

- Stabilizers : Add antioxidants (e.g., BHT) or use lyophilization to prolong shelf life in aqueous media .

Research Applications

Q. How is this compound utilized as a building block in medicinal chemistry?

The chloronicotinoyl and carbamate groups serve as:

- Enzyme Inhibitors : The chloropyridine moiety interacts with kinase ATP-binding sites, while the carbamate acts as a reversible covalent modifier .

- Prodrug Design : The tert-butyl group enhances lipophilicity for cell membrane penetration, with enzymatic cleavage releasing active amines .

Q. What methodologies assess its potential as a protease inhibitor?

- Fluorescence-Based Assays : Use quenched fluorescent substrates (e.g., FRET peptides) to measure inhibition kinetics .

- X-Ray Crystallography : Co-crystallize the compound with target proteases (e.g., HIV-1 protease) to resolve binding modes .

Data Analysis & Validation

Q. How can researchers validate the compound’s purity for in vivo studies?

Q. What statistical approaches are recommended for analyzing dose-response data?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Tukey’s Test : Identify significant differences between treatment groups (p < 0.05) .

Safety & Compliance

Q. What are the regulatory considerations for shipping this compound internationally?

Classify it under UN2811 (toxic solids, organic) with proper labeling (GHS pictograms: skull and crossbones, exclamation mark). Include Safety Data Sheets (SDS) compliant with REACH and OSHA standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.